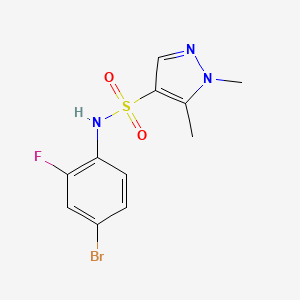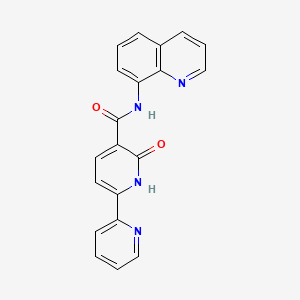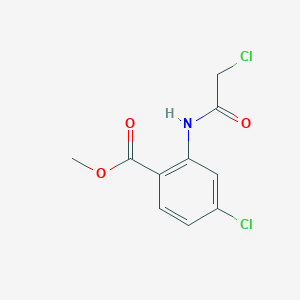
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as BAY-678, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BAY-678 belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry as inhibitors of various enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
BAY-678 has been extensively studied in various scientific research applications. One of the primary applications of BAY-678 is as an inhibitor of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. BAY-678 has also been studied as an inhibitor of the enzyme HDAC6, which is involved in the regulation of protein degradation. HDAC6 inhibitors have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of BAY-678 is primarily through the inhibition of PARP-1 and HDAC6. PARP-1 inhibitors prevent the repair of DNA damage, leading to increased sensitivity to chemotherapy and radiation therapy. HDAC6 inhibitors inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death in neurodegenerative diseases.
Biochemical and Physiological Effects:
BAY-678 has been shown to have several biochemical and physiological effects. In cancer cells, BAY-678 has been shown to enhance the effectiveness of chemotherapy and radiation therapy by inhibiting PARP-1. In neurodegenerative diseases, BAY-678 has been shown to inhibit the degradation of misfolded proteins, leading to increased protein aggregation and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY-678 in lab experiments is its specificity for PARP-1 and HDAC6. This allows researchers to selectively target these enzymes and study their effects on various biological processes. However, one of the limitations of using BAY-678 is its potential toxicity, as it can lead to increased protein aggregation and cell death in neurodegenerative diseases.
Zukünftige Richtungen
There are several future directions for the study of BAY-678. One area of research is the development of more potent and selective PARP-1 and HDAC6 inhibitors. Another area of research is the study of the potential therapeutic applications of BAY-678 in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, the development of BAY-678 analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of BAY-678 is a multistep process that involves several key reactions. The first step involves the reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate to form 4-bromo-2-fluorophenylacetoacetamide. This intermediate is then reacted with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with sulfonyl chloride to form BAY-678.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3O2S/c1-7-11(6-14-16(7)2)19(17,18)15-10-4-3-8(12)5-9(10)13/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYRWJBFLADUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)

![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532325.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)

![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)
